molecular formula C16H17N3O2S B274307 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone

Cat. No. B274307
M. Wt: 315.4 g/mol
InChI Key: UIYDTFPGWFNLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone, also known as HET0016, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known to inhibit the activity of a specific enzyme, cytochrome P450 (CYP) epoxygenase, which is involved in the metabolism of arachidonic acid.

Mechanism of Action

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone inhibits the activity of CYP epoxygenase, which is responsible for the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are known to have vasodilatory and anti-inflammatory effects, and their inhibition by this compound leads to vasoconstriction and pro-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of blood pressure, and the inhibition of tumor growth. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone in lab experiments is its specificity for CYP epoxygenase, which allows for the selective inhibition of this enzyme without affecting other pathways. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the research on 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease, and the exploration of its mechanism of action in more detail. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.

Synthesis Methods

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 3-chloropropylamine, followed by the reaction with 2-thienylacetic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cancer, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-thiophen-2-ylethanone

InChI

InChI=1S/C16H17N3O2S/c20-9-4-8-17-16-18-12-5-1-2-6-13(12)19(16)11-14(21)15-7-3-10-22-15/h1-3,5-7,10,20H,4,8-9,11H2,(H,17,18)

InChI Key

UIYDTFPGWFNLBE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CS3)NCCCO

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CS3)NCCCO

Origin of Product

United States

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